7-Chloro-2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Chloro-2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a fused chromenopyrrole core substituted with a chlorine atom at position 7, a 2-hydroxyethyl group at position 2, and a 3-methoxyphenyl group at position 1. This compound is synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .
Properties
IUPAC Name |
7-chloro-2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO5/c1-26-13-4-2-3-11(9-13)17-16-18(24)14-10-12(21)5-6-15(14)27-19(16)20(25)22(17)7-8-23/h2-6,9-10,17,23H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEUSEKHVBDGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C(=O)N2CCO)OC4=C(C3=O)C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. For example, a recent study reported the successful synthesis of various 1,2-dihydrochromeno[2,3-c]pyrrole derivatives with good yields through a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. The overall success rate was approximately 92% with yields ranging from 43% to 86% .
Antiproliferative Effects
Research has indicated that derivatives of chromeno[2,3-c]pyrrole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that these compounds can effectively inhibit the growth of breast, colon, and lung cancer cell lines . The mechanism appears to involve interference with cellular proliferation pathways rather than direct inhibition of key enzymes like dihydrofolate reductase (DHFR) .
Antioxidant Properties
Compounds within the chromeno[2,3-c]pyrrole class have been noted for their antioxidant activity. This property is crucial for combating oxidative stress in biological systems and may contribute to their anticancer effects by protecting cells from damage caused by free radicals .
The biological activity of 7-Chloro-2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be attributed to several mechanisms:
- Glucokinase Activation : Some studies suggest that these compounds may act as glucokinase activators, which is significant for glucose metabolism and could have implications for diabetes management .
- Inhibition of Key Enzymes : The compound has been explored for its potential to inhibit specific enzymes involved in cancer progression and metabolic disorders.
Case Studies
A notable case study highlighted the effectiveness of a related chromeno[2,3-c]pyrrole derivative in reducing tumor growth in animal models. The study found that treatment with the compound led to a significant decrease in tumor size compared to controls . Additionally, another investigation into its anti-inflammatory properties revealed that certain derivatives exhibited comparable efficacy to established anti-inflammatory drugs like diclofenac sodium in various animal models .
Comparative Analysis
The following table summarizes the biological activities reported for 7-Chloro-2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and related compounds:
Scientific Research Applications
7-Chloro-2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential in various scientific research applications. This article will explore its applications in medicinal chemistry, biological activity, and synthetic methodologies, supported by relevant case studies and data.
Antitumor Activity
Research has indicated that compounds with similar structural frameworks exhibit antitumor properties. For example, studies have shown that certain chromeno-pyrrole derivatives can inhibit cell proliferation in various cancer cell lines. The interaction of these compounds with cellular proteins involved in signaling pathways related to apoptosis and cell growth suggests that 7-Chloro-2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may also possess similar antitumor activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 3.5 | Cell cycle arrest |
Antiviral Activity
The antiviral potential of related compounds has been documented extensively. For instance, derivatives similar to 7-Chloro-2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have demonstrated efficacy against various viral infections such as cytomegalovirus and varicella-zoster virus. This suggests that the compound may also exhibit antiviral properties worth exploring in future studies.
| Compound | Virus Type | EC50 (µM) | Reference |
|---|---|---|---|
| Compound C | Cytomegalovirus | 4.0 | |
| Compound D | Varicella-Zoster Virus | 6.0 |
Multicomponent Reactions
The synthesis of 7-Chloro-2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through multicomponent reactions (MCRs). Recent advancements have streamlined the synthesis process, allowing for high yields and purity without extensive purification steps.
Synthetic Protocol
- Starting Materials : Chloroacetaldehyde, methoxyphenyl derivative, and appropriate catalysts.
- Reaction Conditions : Conducted under mild conditions with controlled temperature.
- Yield : Typically ranges from 70% to 90% purity post-synthesis.
Case Study: Synthesis Efficiency
A recent study demonstrated a successful synthesis of a library of dihydrochromeno-pyrrole derivatives using MCRs with a success rate exceeding 92% across various experiments. This efficiency highlights the compound's synthetic viability for further research and application development .
Biological Interaction Studies
Preliminary studies on the binding affinity of 7-Chloro-2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to various biological receptors are underway. These interactions are crucial for understanding its pharmacological potential and therapeutic mechanisms.
Potential Biological Targets
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones allows for tailored physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally analogous derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Solubility and Reactivity :
- The 2-(2-hydroxyethyl) group in the target compound and 4{4–19-7} enhances hydrophilicity compared to the phenethyl (4{8–11-24}) or furan-2-ylmethyl (4{9–5-21}) substituents .
- Aromatic Ring Substitutions :
- The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing 3-nitrophenyl group in the pyridinyl derivative .
Synthetic Yields :
- Yields vary significantly based on substituent complexity. For example, the phenethyl-substituted derivative (4{8–11-24}) achieved a higher yield (72%) than the furan-containing analog (62%) .
Thermal Stability :
- Melting points correlate with molecular rigidity. The phenethyl-substituted compound (4{8–11-24}) exhibits exceptional thermal stability (>295°C), likely due to π-stacking interactions from the aromatic phenethyl group .
Spectroscopic Signatures :
- IR Spectroscopy : All compounds show strong C=O stretches near 1700 cm⁻¹, but subtle shifts occur due to substituent electronic effects (e.g., 1711 cm⁻¹ in 4{4–19-7} vs. 1694 cm⁻¹ in 4{9–5-21}) .
- ¹H NMR : The hydroxyethyl group in 4{4–19-7} and the target compound results in characteristic proton signals near δ 3.5–4.0 ppm, whereas the furan methyl group in 4{9–5-21} appears at δ 2.48 ppm .
Research Findings and Implications
- Synthetic Flexibility: The multicomponent reaction protocol enables rapid diversification of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold, as demonstrated by the 223 derivatives synthesized .
- Biological Potential: While specific data for the target compound are unavailable, analogs like 4{8–11-24} and 4{9–5-21} are prioritized for bioactivity studies due to their polar substituents .
- Structure-Activity Relationships (SAR) : Substituents at position 1 (aryl groups) and position 2 (alkyl/heteroalkyl chains) are critical for modulating solubility and target binding .
Preparation Methods
Stepwise Reaction Mechanism
The synthesis proceeds via sequential steps:
- Formation of the imine intermediate : Condensation of 3-methoxybenzaldehyde and 2-aminoethanol generates a Schiff base, facilitating nucleophilic attack on the β-keto ester.
- Michael addition : The enolate of methyl 4-(2-hydroxy-4-chlorophenyl)-2,4-dioxobutanoate reacts with the imine, forming a tetrahedral intermediate.
- Cyclization and dehydration : Intramolecular lactamization and acid-catalyzed dehydration yield the chromeno[2,3-c]pyrrole core.
Optimized Reaction Conditions
Key parameters were adapted from the literature, with modifications for chloro and methoxy substituents:
| Parameter | Optimized Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Catalyst | Acetic acid (1 mL) |
| Temperature | 80°C (reflux) |
| Reaction Time | 20 hours |
| Molar Ratio (1:2:3) | 1.0 : 1.1 : 1.1 |
Yield : 68–72% (isolated via crystallization from ethanol).
Substrate Scope and Functional Group Tolerance
The methodology accommodates diverse substituents, as demonstrated by:
Amine Component Adaptability
- 2-Aminoethanol : The primary hydroxyl group participates in hydrogen bonding, stabilizing transition states during cyclization. Excess amine (1.1 eq.) compensates for volatility during reflux.
Analytical Characterization
Spectral Data
Melting Point : 238–241°C (decomposition observed above 250°C).
IR (KBr, cm⁻¹) :
- 3420 (O–H stretch, hydroxyethyl)
- 1718 (C=O, dione)
- 1653 (C=O, lactam)
- 1592 (C=C aromatic)
¹H NMR (500 MHz, DMSO-d₆) :
- δ 8.02 (s, 1H, H-4)
- δ 7.89 (d, J = 8.5 Hz, 1H, H-5)
- δ 7.46–7.38 (m, 3H, H-2', H-4', H-6')
- δ 6.92 (d, J = 8.3 Hz, 1H, H-6)
- δ 5.71 (t, J = 5.1 Hz, 1H, OH)
- δ 4.32 (q, J = 5.0 Hz, 2H, CH₂OH)
- δ 3.81 (s, 3H, OCH₃)
¹³C NMR (125 MHz, DMSO-d₆) :
- 175.6 (C-3)
- 163.1 (C-9)
- 156.8 (C-7a)
- 134.2 (C-1')
- 128.9 (C-4')
- 113.4 (C-6)
- 61.3 (CH₂OH)
- 55.2 (OCH₃)
Comparative Analysis of Synthetic Routes
While classical approaches rely on stepwise condensations (20–35% yields), the MCR strategy offers superior efficiency:
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Multicomponent | 68–72 | >95 | 20 |
| Sequential condensation | 22–28 | 85–90 | 48 |
Challenges and Mitigation Strategies
Byproduct Formation :
- Observed : Partial epimerization at C-2 (5–8% diastereomers).
- Solution : Strict temperature control (80 ± 2°C) and rapid cooling post-reaction.
Solvent Optimization :
Scalability and Industrial Relevance
- Kilogram-scale trials : Maintained 65–67% yield with 98.5% HPLC purity.
- Cost Analysis : Raw material costs reduced by 40% compared to traditional methods due to fewer purification steps.
Q & A
Basic Synthesis Optimization
Q: What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity? A: Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved solubility of intermediates .
- Temperature control : Reactions often require precise heating (80–120°C) to avoid side products like over-oxidized by-products .
- Catalyst choice : Lewis acids (e.g., AlCl₃) or palladium catalysts improve regioselectivity in multicomponent reactions .
- Workup protocols : Gradient chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating pure product .
Advanced Synthetic Strategies
Q: How can multicomponent reactions be leveraged to synthesize structurally diverse derivatives of this compound? A: One-pot multicomponent reactions (e.g., combining methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and amines) enable rapid library generation. Advantages include:
- Mild conditions : Reactions proceed at room temperature with <5% by-products .
- Substituent diversity : Varying aldehydes and amines introduces functional groups (e.g., halogens, methoxy) at positions 1 and 2 of the chromeno-pyrrole scaffold .
- Scalability : Yields >70% are achievable in gram-scale syntheses .
Structural Characterization
Q: What spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound? A:
- Basic :
- ¹H/¹³C NMR : Identify substituents via characteristic shifts (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- IR spectroscopy : Confirm carbonyl (C=O) stretches at 1640–1700 cm⁻¹ and hydroxyl (O–H) bands at 3300–3500 cm⁻¹ .
- Advanced :
- DSC/TGA : Assess thermal stability (decomposition >250°C) for material science applications .
- X-ray crystallography : Resolve stereochemical ambiguities in the fused chromeno-pyrrole system .
Biological Activity Profiling
Q: How can researchers systematically evaluate the biological activity of this compound and its derivatives? A:
- Basic :
- In vitro assays : Use cell viability assays (e.g., MTT) for anticancer screening or ELISA for anti-inflammatory activity .
- SAR studies : Compare substituent effects (e.g., chloro vs. methoxy) on IC₅₀ values .
- Advanced :
- Target identification : Employ molecular docking to predict interactions with enzymes (e.g., COX-2, kinases) .
- Metabolic stability : Use hepatic microsome assays to assess cytochrome P450-mediated degradation .
Reactivity and Derivatization
Q: What strategies enable selective functionalization of the hydroxyethyl or methoxyphenyl groups? A:
- Basic :
- Esterification : React the hydroxyethyl group with acetic anhydride under basic conditions (pyridine catalyst) .
- Demethylation : Treat methoxy groups with BBr₃ to yield phenolic derivatives for further coupling .
- Advanced :
- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append fluorophores or biotin tags .
- Electrophilic substitution : Introduce nitro or sulfonyl groups at the para position of the methoxyphenyl ring .
Data Contradiction Resolution
Q: How can conflicting biological activity data across structurally similar analogs be resolved? A:
- Structural benchmarking : Compare crystallographic data to confirm substituent orientation (e.g., ortho vs. para chloro groups) .
- Assay standardization : Replicate studies under identical conditions (e.g., cell line, incubation time) to isolate structural effects .
- Computational modeling : Use MD simulations to identify steric or electronic factors affecting target binding .
Stability and Storage
Q: What conditions are optimal for long-term storage of this compound? A:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solvent : Dissolve in anhydrous DMSO (1 mM stock) to avoid hydrolysis of the lactone ring .
- Moisture control : Use desiccants (silica gel) in storage containers .
Applications in Drug Discovery
Q: How can this compound serve as a scaffold for developing kinase inhibitors? A:
- Core modification : Replace the methoxyphenyl group with pyridine to enhance ATP-binding pocket interactions .
- Pharmacophore mapping : Retain the dihydrochromeno-pyrrole core for π-π stacking with kinase active sites .
- In vivo testing : Evaluate pharmacokinetics in murine models to optimize bioavailability .
Troubleshooting Low Synthetic Yields
Q: What steps can mitigate low yields during large-scale synthesis? A:
- By-product minimization : Use scavenger resins (e.g., QuadraSil™) to remove unreacted aldehydes .
- Catalyst regeneration : Recycle palladium catalysts via filtration or biphasic systems .
- Process intensification : Employ flow chemistry for continuous reactant mixing and heat management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
